3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde

Lipophilicity Physicochemical properties Drug design

Medicinal chemists needing a metabolically robust, conformationally rigid cyclobutane scaffold often face limited access to highly fluorinated building blocks. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde (CAS 2770359-61-8) solves this by uniting gem-difluoro and trifluoromethyl groups on a single cyclobutane ring (XLogP3 1.8). • Pentafluorinated aldehyde handle enables parallel library synthesis via reductive amination, Grignard, Wittig, or aldol chemistry. • The CF3-cyclobutane core is a validated tert-butyl bioisostere; gem-difluoro substitution provides additional metabolic shielding. • Commercial availability with ≥95% purity ensures rapid SAR exploration without synthetic bottlenecks.

Molecular Formula C6H5F5O
Molecular Weight 188.09 g/mol
Cat. No. B13638517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde
Molecular FormulaC6H5F5O
Molecular Weight188.09 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(C=O)C(F)(F)F
InChIInChI=1S/C6H5F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h3H,1-2H2
InChIKeyKUNAWQJGKZDURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde – Structural Overview


3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde (CAS 2770359-61-8) is a pentafluorinated cyclobutane carbaldehyde bearing a gem-difluoro group at the 3-position and a trifluoromethyl group at the 1-position on the same cyclobutane ring [1]. With a molecular formula of C₆H₅F₅O and molecular weight of 188.09 g·mol⁻¹, it combines the conformational rigidity of a cyclobutane scaffold with an exceptionally high degree of fluorination (five fluorine atoms) [1]. This compound belongs to the class of advanced fluorinated cyclobutane building blocks that have gained significant attention in medicinal chemistry as bioisosteres and as modules for modulating physicochemical and ADME properties of drug candidates [2].

CF₃-cyclobutane + gem-difluoro scaffold – pentafluorinated core combining conformational rigidity with high fluorine density for physicochemical modulation.
Aldehyde diversification handle – enables reductive amination, Wittig, Grignard, and aldol chemistry for parallel library synthesis.
Metabolic stability modulation – the gem-difluoro and CF₃ motifs reported to reduce oxidative metabolism in cyclobutane-based lead optimization.

Why 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde Cannot Be Replaced


The simultaneous presence of gem-difluoro and trifluoromethyl substituents on the same cyclobutane ring creates a physicochemical profile that cannot be approximated by analogs bearing either fluorination motif alone. The 3,3-difluoro analog (CAS 1246765-49-0) lacks the CF₃ group and exhibits substantially lower lipophilicity (XLogP3 0.9 vs. 1.8 for the target) [1]. Conversely, the 1-trifluoromethyl analog (CAS 371917-31-6) lacks the gem-difluoro moiety and shows intermediate lipophilicity (XLogP3 1.7) but lacks the metabolic shielding effect conferred by geminal fluorination at the 3-position [2]. Literature evidence demonstrates that gem-difluorination of cyclobutane building blocks reduces susceptibility to metabolic oxidation and alters both pKa and conformational exit vectors relative to non-fluorinated or mono-fluorinated counterparts [3][4]. The aldehyde functional group at the 1-position, flanked by both electron-withdrawing substituents, is expected to exhibit altered electrophilicity and steric environment compared to either singly-substituted congener, making simple substitution unreliable for structure-activity relationship (SAR) studies or library synthesis programs .

Target
3,3-Difluoro-1-CF₃ aldehyde
Dual fluorination pattern (5 F) with high lipophilicity and metabolic shielding expected.
Analog A
3,3-Difluorocyclobutane-1-carbaldehyde
Lacks CF₃; significantly lower lipophilicity may shift permeability and distribution profiles in SAR series.
Target
3,3-Difluoro-1-CF₃ aldehyde
Combined electron-withdrawing effects alter electrophilicity and exit vector geometry vs. singly-substituted analogs.
Analog B
1-(Trifluoromethyl)cyclobutane-1-carbaldehyde
Missing gem-difluoro; conformational profile and metabolic stability context may not transfer directly.
Substitution with singly-substituted cyclobutane aldehydes may require independent validation of SAR, ADME, and synthetic compatibility.

Quantitative Comparison: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde vs. Analogs


Lipophilicity: Dual Fluorination vs. Singly-Substituted Analogs

The target compound exhibits a computed XLogP3 of 1.8, representing a meaningful increase in lipophilicity over its closest singly-substituted analogs. The 3,3-difluoro analog (lacking the CF₃ group) has an XLogP3 of 0.9, while the 1-trifluoromethyl analog (lacking the gem-difluoro) has an XLogP3 of 1.7 [1][2][3]. This places the target compound 0.9 log units more lipophilic than the 3,3-difluoro analog and 0.1 log units above the 1-trifluoromethyl analog. These are computed values (XLogP3 algorithm) and should be treated as relative indicators pending experimental logD determination.

Lipophilicity shift
Reported
ΔXLogP3 ≈ +0.9 vs. 3,3-difluoro analog
Target XLogP3 1.8; comparators 0.9 and 1.7 (computed).
Distinct lipophilicity range for permeability optimization
Experimental logD pending; use as relative indicator.
Lipophilicity Physicochemical properties Drug design

Fluorination Density and Hydrogen Bond Acceptor Count

With five fluorine atoms and six hydrogen bond acceptor sites, the target compound provides a significantly higher degree of fluorination than either comparator. The 3,3-difluoro analog (2 F atoms, 3 H-bond acceptors) and the 1-trifluoromethyl analog (3 F atoms, 4 H-bond acceptors) offer fewer opportunities for fluorine-mediated interactions [1][2][3]. Multiple fluorine substitutions are known to enhance metabolic stability by blocking sites of oxidative metabolism and increasing C-H bond dissociation energies [4]. The gem-difluoro motif specifically has been reported to lower susceptibility to metabolic oxidation in cyclobutane-derived building blocks [5].

Fluorine density
Reported
5 F, 6 H-bond acceptors
+3 F and +3 H-bond acceptors vs. 3,3-difluoro analog.
Higher fluorination may enhance metabolic stability
Supports multipolar C-F···H-N/C=O contacts.
Fluorine substitution Metabolic stability Hydrogen bonding

Electron-Withdrawing Effect: CF₃-Cyclobutyl vs. tert-Butyl

The CF₃-cyclobutane substituent, which is a core structural motif of the target compound, has been quantitatively characterized for its electron-withdrawing properties. Replacement of a tert-butyl group with CF₃-cyclobutane in pivalic acid increased acidity by approximately 2 pKa units (pKa: 4.79 for tBu-CO₂H vs. 2.92 for CF₃-cyclobutane-CO₂H) [1]. In the corresponding amine, the effect was even more pronounced: pKa shifted from 10.69 (tBu-NH₃⁺) to 5.29 (CF₃-cyclobutane-NH₃⁺), a difference of 5.4 units [1]. The target compound, bearing an aldehyde group directly attached to the CF₃-cyclobutane core with an additional gem-difluoro substituent, is expected to exhibit further modulation of the carbonyl electrophilicity relative to analogs lacking one or both fluorination motifs.

pKa modulation (class)
Class-level
ΔpKa −1.87 (acid), −5.40 (amine) vs. t-Bu
CF₃-cyclobutane core data; target aldehyde inferred.
Strong electron-withdrawing motif increases electrophilicity
Supports reactive building-block selection.
Bioisostere pKa modulation Electron-withdrawing effect

Steric Volume: CF₃-Cyclobutane vs. tert-Butyl and CF₃-Cyclopropane

The CF₃-cyclobutane substituent has a calculated steric volume of 171 ų, which is 21 ų larger than the tert-butyl group (150 ų) and 16 ų larger than the CF₃-cyclopropane group (155 ų) [1]. Unlike the CF₃-cyclopropane analog, the CF₃-cyclobutane analog of the antihistamine Buclizine retained biological activity, suggesting that the slightly larger steric footprint may be tolerated or even advantageous in certain binding pockets [1]. The target compound, incorporating this CF₃-cyclobutyl core with an additional gem-difluoro group, offers a sterically distinct alternative to both tert-butyl- and CF₃-cyclopropyl-containing building blocks.

Steric volume
Class-level
171 ų (CF₃-cBu) vs. 150 ų (t-Bu)
+21 ų over tert-butyl; gem-difluoro adds further steric modulation.
Defined steric footprint for bioisosteric replacement
Buclizine CF₃-cBu analog retained activity.
Steric volume Bioisostere tert-Butyl replacement

Conformational Exit Vectors: 3,3-Difluoro vs. Non-Fluorinated Cyclobutane

X-ray crystallographic analysis comparing 2,2-difluorocyclobutanamines and 3,3-difluorocyclobutanamines with their non-fluorinated counterparts revealed distinct differences in three-dimensional structures as assessed by exit vector plot analysis [1]. These conformational differences arise from the electronic and steric effects of geminal fluorination on the cyclobutane ring puckering. The target compound, which combines 3,3-gem-difluoro substitution with a 1-CF₃ group, presents a unique conformational profile that cannot be achieved by either non-fluorinated or singly-fluorinated cyclobutane aldehydes. Furthermore, comparison of pKa values for 3-fluorocyclobutylamines with their fluorine-free parent compounds showed acidification by approximately 0.8 pKa units irrespective of stereochemistry [2].

Conformational exit vectors
Class-level
3,3-Difluoro vs. non-fluorinated: altered puckering
X-ray data (Chernykh 2019); pKa shift ~0.8 units upon F-substitution.
Unique geometry for SAR exploration
Supports access to distinct chemical space.
Conformational analysis Exit vector X-ray crystallography

Metabolic Stability: CF₃-Cyclobutane as tert-Butyl Replacement

In a systematic evaluation of CF₃-cyclobutane as a tert-butyl bioisostere, replacement of the tert-butyl group with CF₃-cyclobutane in model compound 40 resulted in a decrease in intrinsic clearance from CLint = 12 to CLint = 1 mg·min⁻¹·μL⁻¹, representing a 12-fold improvement in metabolic stability [1]. In the antifungal drug Butenafine, the analogous replacement reduced CLint from 30 to 21 mg·min⁻¹·μL⁻¹ [1]. While effects were context-dependent and not uniformly beneficial across all scaffolds tested, the data demonstrate that the CF₃-cyclobutyl motif can substantially enhance metabolic stability in favorable cases. The target compound's additional gem-difluoro substitution is expected to provide further metabolic shielding based on the known effect of gem-difluorocyclobutanes in reducing susceptibility to oxidative metabolism [2].

Metabolic stability
Class-level
CLint reduced from 12 to 1 (model cmpds)
12-fold improvement in HLM for CF₃-cBu vs. t-Bu (Ahunovych 2024).
Reported clearance reduction supports ADME optimization studies
Context-dependent; gem-difluoro expected to add further shielding.
Metabolic stability Intrinsic clearance ADME optimization

Applications of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde in Drug Discovery


CF₃-Cyclobutane Bioisosteres for Lead Optimization

The target compound serves as a direct precursor for introducing the 1-trifluoromethyl-cyclobutyl fragment into drug candidates via aldehyde-based chemistry (reductive amination, Grignard addition, Wittig olefination, aldol condensation). The CF₃-cyclobutane group has been validated as a tert-butyl bioisostere in multiple commercial drugs and agrochemicals, including Buclizine and Butenafine, where it preserved the original mode of bioactivity while in some cases enhancing metabolic stability [1]. The aldehyde oxidation state provides a versatile entry point for generating amines, alcohols, and carboxylic acids that bear this privileged fluorinated scaffold. The additional 3,3-gem-difluoro substitution distinguishes this building block from simpler CF₃-cyclobutane aldehydes by offering enhanced metabolic shielding and a distinct conformational profile [2].

Fluorinated Fragment Libraries for Conformational SAR

The combination of a cyclobutane ring with both gem-difluoro and trifluoromethyl substituents provides a three-dimensional, conformationally-restricted scaffold with a unique exit vector geometry [1]. The aldehyde handle enables rapid diversification into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and olefins (via Wittig reaction), allowing parallel library synthesis for SAR studies. The higher XLogP3 (1.8) compared to 3,3-difluorocyclobutane-1-carbaldehyde (0.9) and the greater H-bond acceptor count (6 vs. 3) offer distinct physicochemical space for fragment-based drug discovery [2][3].

High-Fluorine-Density Enzyme Inhibitors and Receptor Modulators

The five fluorine atoms in the target compound provide a high density of fluorine-mediated interactions (C-F···H-N, C-F···C=O) that can enhance binding affinity and selectivity for protein targets [1]. The gem-difluorocyclobutane core has been recognized as a valuable structural element in medicinal chemistry, with demonstrated utility in mGluR5 positive allosteric modulators and HIV integrase inhibitors [2][3]. The aldehyde functionality allows direct conjugation to amine-containing pharmacophores or linkers, making this compound particularly suitable for structure-based drug design programs targeting enzymes with defined binding pockets amenable to fluorinated hydrophobic occupancy.

CF₃-Cyclobutane in Agrochemical Discovery

The CF₃-cyclobutane motif has been evaluated in agrochemical contexts, including the herbicide Pinoxaden and the herbicide safener Tebutam [1]. In these studies, the CF₃-cyclobutane replacement of the tert-butyl group increased lipophilicity (logD increase of ~0.5 units) while modulating metabolic stability [1]. The target compound, as an aldehyde-bearing CF₃-cyclobutane with additional gem-difluoro substitution, offers agrochemical discovery programs a building block with the potential for enhanced environmental persistence or controlled degradation profiles, depending on the scaffold to which it is appended.

Application
Selection Property
Validation Focus
CF₃-cyclobutane bioisostere lead optimization
Aldehyde-based diversification; reported tert-butyl replacement behavior
Bioisosteric scaffold performance and metabolic stability in target series
Fluorinated fragment library design
3D conformationally-restricted core with high F-count
Exit vector geometry and physicochemical space coverage
Enzyme/receptor modulator studies
High-density fluorine interactions (C-F···H-N, C-F···C=O)
Binding-affinity and selectivity in structure-based design
Agrochemical discovery programs
CF₃-cyclobutane motif with lipophilicity modulation
Environmental persistence/degradation and target-crop selectivity
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